molecular formula C18H21IO3 B5247154 1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene

1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene

Cat. No.: B5247154
M. Wt: 412.3 g/mol
InChI Key: UKDBDMXMAOOQLW-UHFFFAOYSA-N
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Description

1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. This makes it distinct from other similar compounds and potentially more useful in specific applications.

Properties

IUPAC Name

1-ethoxy-2-[4-(4-iodophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IO3/c1-2-20-17-7-3-4-8-18(17)22-14-6-5-13-21-16-11-9-15(19)10-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDBDMXMAOOQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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